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molecular formula C15H15F2N3O4 B8518685 Ethyl 2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidine-5-carboxylate

Ethyl 2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidine-5-carboxylate

Cat. No. B8518685
M. Wt: 339.29 g/mol
InChI Key: UPNWXCGSRXQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841301B2

Procedure details

A solution of ethyl 2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidine-5-carboxylate (0.37 g, 1.090 mmol) in THF (11 mL) was cooled to −78° C. and DIBAL-H (4.36 mL, 4.36 mmol) was added. The cold bath was removed and mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (30 mL) and quenched with Na2SO4.10H2O, followed by a few drops of water. After stirring at room temperature for 18 h, the mixture was filtered through a pad of celite topped with silica gel. The pad was washed several times with methanol and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 30-100% ethyl acetate in hexanes. The desired fractions were concentrated to give (2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidin-5-yl)methanol as an off-white solid (0.3 g, 93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.57 (s, 1H), 8.16 (s, 1H), 7.89-7.67 (m, 2H), 7.38-6.83 (m, 3H), 4.98 (t, J=5.5 Hz, 1H), 4.36 (d, J=5.5 Hz, 2H), 3.95 (s, 3H). LCMS: R.T.=0.70; [M+H]+=298.2.
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:24])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([C:19](OCC)=[O:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[F:24][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([CH2:19][OH:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)C(=O)OCC)F
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.36 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with THF (30 mL)
CUSTOM
Type
CUSTOM
Details
quenched with Na2SO4.10H2O
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
WASH
Type
WASH
Details
The pad was washed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using 30-100% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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